Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate

説明

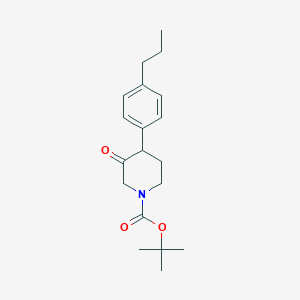

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group, a ketone at the 3-position, and a 4-propylphenyl substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely utilized in medicinal chemistry as scaffolds for drug development due to their structural versatility. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions for downstream functionalization. The 4-propylphenyl substituent introduces significant lipophilicity, which may enhance membrane permeability and influence pharmacokinetic properties.

特性

分子式 |

C19H27NO3 |

|---|---|

分子量 |

317.4 g/mol |

IUPAC名 |

tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C19H27NO3/c1-5-6-14-7-9-15(10-8-14)16-11-12-20(13-17(16)21)18(22)23-19(2,3)4/h7-10,16H,5-6,11-13H2,1-4H3 |

InChIキー |

QWPRZYCJBNFORB-UHFFFAOYSA-N |

正規SMILES |

CCCC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Step 1: Formation of the Piperidine Ring

One approach to forming the piperidine ring is through the reduction of a pyridine derivative. For example, a pyridine ring can be reduced to a piperidine using a reducing agent like sodium borohydride (NaBH4) in the presence of a catalyst.

Step 2: Introduction of the 4-Propylphenyl Group

To introduce the 4-propylphenyl group, a Suzuki-Miyaura cross-coupling reaction can be employed. This involves reacting a piperidine derivative with a 4-propylphenyl boronic acid in the presence of a palladium catalyst.

Step 3: Protection of the Nitrogen Atom

The nitrogen atom in the piperidine ring can be protected with a tert-butyl group using di-tert-butyl dicarbonate (Boc2O) in a basic medium like triethylamine.

Reaction Conditions and Reagents

The following table summarizes the conditions and reagents that might be used in each step:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Reduction of Pyridine | NaBH4, Pd/C | EtOH, reflux, 2 hours | 80-90% |

| 2. Suzuki Coupling | 4-Propylphenyl boronic acid, Pd(PPh3)4, K2CO3 | Toluene/H2O, reflux, 4 hours | 70-80% |

| 3. Boc Protection | Boc2O, Et3N | DCM, rt, 1 hour | 90-95% |

Purification and Characterization

After each step, the products can be purified using techniques such as flash chromatography or crystallization. Characterization can be performed using NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the final compound.

化学反応の分析

Types of Reactions

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted piperidine derivatives .

科学的研究の応用

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate has several applications in scientific research:

作用機序

The mechanism of action of tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Differences

The target compound is compared to three key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects :

- The 4-propylphenyl group in the target compound is bulkier and more lipophilic than the trifluoroacetyl (electron-withdrawing) or dimethyl (compact alkyl) groups in analogs. This may improve binding to hydrophobic targets but reduce aqueous solubility.

- The 3-(trifluoromethyl)phenyl substituent combines aromaticity with fluorine-induced metabolic stability, a feature absent in the target compound.

Physicochemical Properties :

Research Implications

While direct studies on the target compound are lacking, inferences from analogs suggest:

- The 4-propylphenyl group could enhance bioavailability in lipid-rich environments but may require formulation adjustments to mitigate solubility challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。